Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H9BrN2O3 It is a derivative of naphthyridine, characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves the bromination of a naphthyridine precursor followed by esterification. One common method includes the following steps:
Bromination: The starting material, 1,8-naphthyridine, is brominated using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature.
Oxidation: The brominated intermediate is then oxidized to introduce the oxo group at the 2nd position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: Finally, the carboxylic acid group at the 3rd position is esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, water or aqueous solvents.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 6-bromo-2-hydroxy-1,2-dihydro-1,8-naphthyridine-3-carboxylate.
Hydrolysis: 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Contains a chromene ring instead of a naphthyridine ring.
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Features an indene ring and a malononitrile group.
These compounds share structural similarities but differ in their functional groups and ring systems, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
ethyl 6-bromo-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLMNZXDIAFVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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